
alpha-Fructoselysine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Fructoselysine Dihydrochloride is a compound formed by the reaction of glucose and lysine, resulting in an Amadori product. This compound is significant in the study of glycation processes and is often used in research related to diabetes and other metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-Fructoselysine Dihydrochloride is synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating the mixture of glucose and lysine in an aqueous solution, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Maillard reactions, often using bioreactors to maintain optimal conditions for the reaction. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Fructoselysine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of advanced glycation end-products (AGEs).
Reduction: The compound can be reduced to simpler sugar derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include glucosepane, a lysine-arginine cross-link, and other AGEs, which are significant in the study of aging and diabetes .
Wissenschaftliche Forschungsanwendungen
Alpha-Fructoselysine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycation and Maillard reactions.
Biology: Helps in understanding protein glycation and its effects on cellular functions.
Medicine: Utilized in research related to diabetes, as it is a precursor to AGEs, which are biomarkers for the disease.
Industry: Employed in the food industry to study the effects of heat processing on food quality and safety.
Wirkmechanismus
The mechanism of action of Alpha-Fructoselysine Dihydrochloride involves its breakdown into glucose and lysine by enzymes such as fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase. These enzymes are part of the metabolic pathway in Escherichia coli, which utilizes the compound as a nutrient source .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fructosyl-lysine: Another Amadori product formed by the reaction of glucose and lysine.
Glucosepane: A lysine-arginine cross-link formed from the breakdown of Alpha-Fructoselysine Dihydrochloride.
Furosine: A compound formed from the acid-catalyzed hydrolysis of fructoselysine
Uniqueness
This compound is unique due to its specific formation through the Maillard reaction and its role as a precursor to significant AGEs. Its study provides insights into the glycation process and its implications in metabolic disorders .
Eigenschaften
Molekularformel |
C12H24N2O7 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O7/c13-4-2-1-3-7(11(18)19)14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12?/m0/s1 |
InChI-Schlüssel |
MJTOFLFMNGKVNS-PPNLDZOPSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CCCCN)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CNC(CCCCN)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


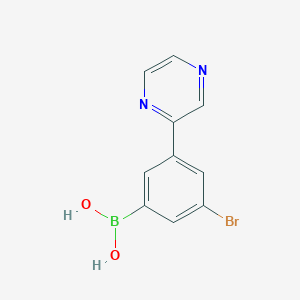
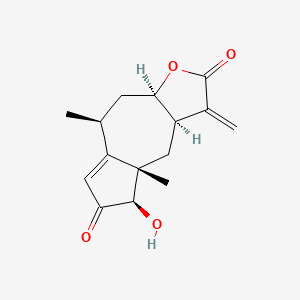
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
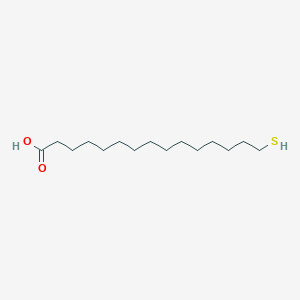
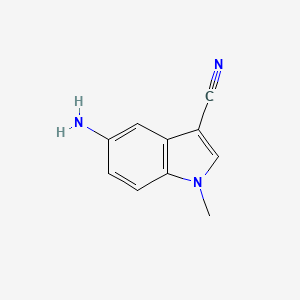
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090936.png)
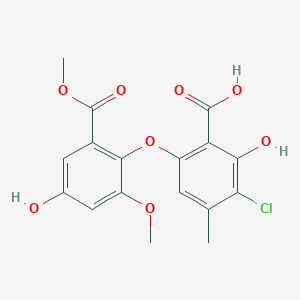
![7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090958.png)
![(3E)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-dimethoxyphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B14090960.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
![10,16-bis[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14090976.png)
![6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine](/img/structure/B14090982.png)
![5-(2,4-dichlorophenyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14090984.png)
![1-(4-Tert-butylphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091001.png)
